P2Y12 Receptor Agonist Potency: 5′-ADP vs. ATP and 2-MeSADP
In a neuronal cellular model (PC12 cells), the potency of 5′-ADP for inhibiting adenylyl cyclase via P2Y12 receptors was directly compared to ATP and the high-affinity analog 2-methylthio-ADP (2-MeSADP). 5′-ADP exhibited an IC50 of 244 nM, demonstrating that its potency is distinct from both ATP (IC50 164 nM) and the much more potent 2-MeSADP (IC50 0.12 nM) [1].
| Evidence Dimension | IC50 for inhibition of adenylyl cyclase activity |
|---|---|
| Target Compound Data | IC50 = 244 nM |
| Comparator Or Baseline | ATP: IC50 = 164 nM; 2-MeSADP: IC50 = 0.12 nM |
| Quantified Difference | 5′-ADP is 1.5-fold less potent than ATP and ~2000-fold less potent than 2-MeSADP in this assay. |
| Conditions | PC12 neuronal cell line; cAMP accumulation assay; P2Y12 receptor-mediated response |
Why This Matters
This quantitative difference is critical for researchers designing P2Y12-mediated assays, as 5′-ADP provides a moderate-potency, endogenous control distinct from the high-potency synthetic analog 2-MeSADP and the atypical antagonist behavior of ATP.
- [1] Unterberger U, et al. Inhibition of adenylyl cyclase by neuronal P2Y receptors. Br J Pharmacol. 2002;135(3):673-684. View Source
